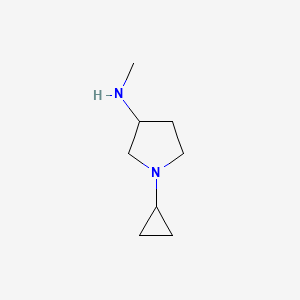
1-cyclopropyl-N-methylpyrrolidin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening Reactions:
- A study by Lifchits and Charette (2008) describes the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction is significant for the synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Reactions of Monoalkylthio-Substituted Cyclopropenium Salt:
- The work by Yoshida et al. (1992) explored the reactions of monoalkylthio-substituted cyclopropenium salt with secondary amines, leading to the formation of pyrroles and pyrazoles, showcasing diverse chemical transformations (Yoshida et al., 1992).
Discovery of PARP Inhibitors:
- Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, crucial for cancer treatment. Their findings demonstrate the application in developing potent enzyme inhibitors (Penning et al., 2009).
Palladium-Catalyzed Carbonylative Cyclization of Amines:
- Research by Hernando et al. (2016) involves the palladium-catalyzed carbonylative cyclization of amines, demonstrating significant implications in the derivatization of amine-based molecules including amino acids and peptides (Hernando et al., 2016).
Photochemical Production of 1-Aminonorbornanes:
- A study by Staveness et al. (2019) presents a photochemical conversion method from aminocyclopropanes to 1-aminonorbornanes. This method is significant for developing drug discovery processes, offering a new bioisostere for aniline (Staveness et al., 2019).
N-Dealkylation of an N-Cyclopropylamine:
- Research by Shaffer et al. (2001) examined the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, providing insights into the fate of the cyclopropyl group in cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).
Synthesis of Labelled Raclopride:
- Ehrin et al. (1987) conducted a study on the synthesis of radioactive labelled raclopride, a specific dopamine-D2 receptor ligand, demonstrating the utility of cyclopropylamine derivatives in radiopharmaceuticals (Ehrin et al., 1987).
Lewis Acid and (Hypo)iodite Relay Catalysis:
- A catalytic annulation reaction involving cyclopropane and aromatic amine was developed by Han et al. (2016), highlighting the synthesis of biologically important azetidines and tetrahydroquinolines (Han et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-9-7-4-5-10(6-7)8-2-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNGNWBZMIZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



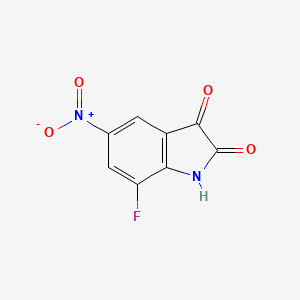


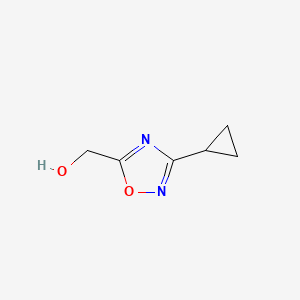

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
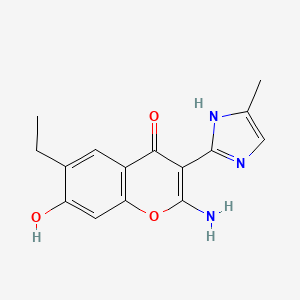


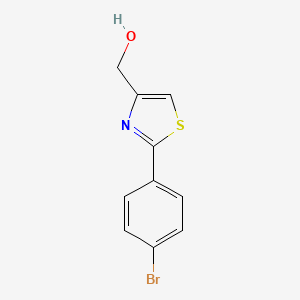

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)